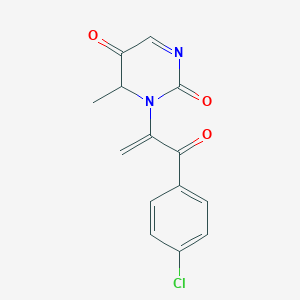
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a synthetic organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a 4-chlorobenzoyl group and an ethenyl group, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrimidine ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction, where the pyrimidine derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学研究应用
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from repairing DNA damage and leading to cell death in cancer cells . The molecular pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.
相似化合物的比较
Similar Compounds
Pyrimidine-2,4-dione: A simpler analog without the 4-chlorobenzoyl and ethenyl groups.
4-Chlorobenzoyl-pyrimidine: Lacks the ethenyl group but contains the 4-chlorobenzoyl group.
Vinyl-pyrimidine: Contains the ethenyl group but lacks the 4-chlorobenzoyl group.
Uniqueness
2,5-Pyrimidinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to the combination of the 4-chlorobenzoyl and ethenyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry as a potent PARP-1 inhibitor .
属性
CAS 编号 |
108664-30-8 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methyl-4H-pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-12(18)7-16-14(20)17(8)9(2)13(19)10-3-5-11(15)6-4-10/h3-8H,2H2,1H3 |
InChI 键 |
ZTQSBJICEOCXSI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)C=NC(=O)N1C(=C)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


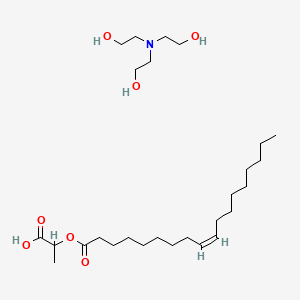
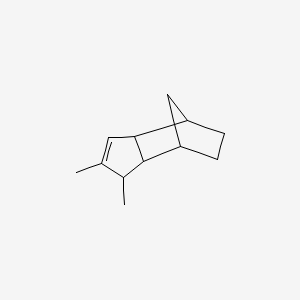
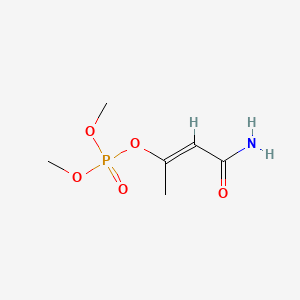
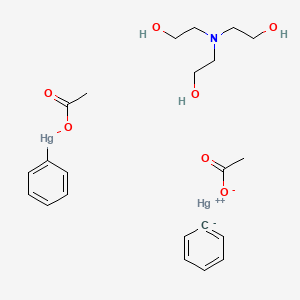

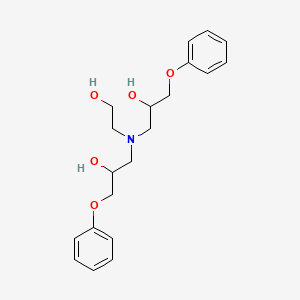
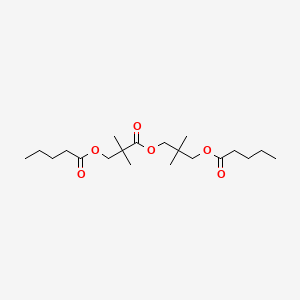
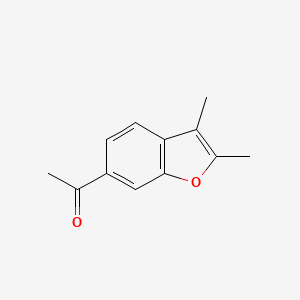


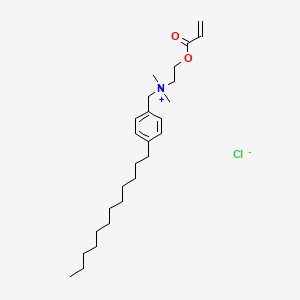
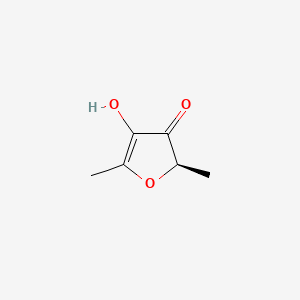
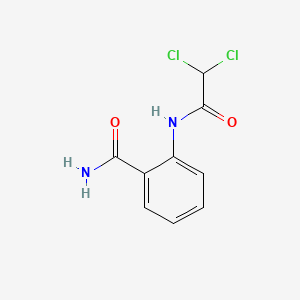
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
